molecular formula C13H11ClFNO3S2 B2741931 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1021046-80-9

2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2741931
CAS No.: 1021046-80-9
M. Wt: 347.8
InChI Key: YSGVRHUPQZRZPN-UHFFFAOYSA-N
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Description

2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonyl acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)acetamide typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: This can be achieved by reacting 5-chlorothiophene-2-sulfonic acid with thionyl chloride under reflux conditions.

    Acylation reaction: The sulfonyl chloride intermediate is then reacted with N-(3-fluoro-4-methylphenyl)acetamide in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions vary depending on the type of substitution but often involve catalysts or strong bases/acids.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Activity: Studies may explore its potential as an enzyme inhibitor or receptor modulator.

Medicine

    Drug Development:

Industry

    Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methylphenyl)acetamide
  • 2-((5-bromothiophen-2-yl)sulfonyl)-N-(3-fluoro-4-methylphenyl)acetamide

Uniqueness

The presence of the 3-fluoro-4-methylphenyl group and the specific positioning of the sulfonyl and acetamide groups make 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)acetamide unique

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)sulfonyl-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO3S2/c1-8-2-3-9(6-10(8)15)16-12(17)7-21(18,19)13-5-4-11(14)20-13/h2-6H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGVRHUPQZRZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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